Cas no 1532188-10-5 (5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione)

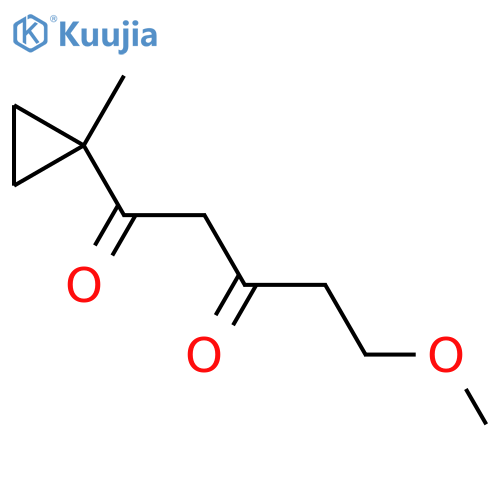

1532188-10-5 structure

商品名:5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione

5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione

- 1532188-10-5

- AKOS018864247

- EN300-1125226

-

- インチ: 1S/C10H16O3/c1-10(4-5-10)9(12)7-8(11)3-6-13-2/h3-7H2,1-2H3

- InChIKey: JQCUAJZBTQRESM-UHFFFAOYSA-N

- ほほえんだ: O=C(CC(CCOC)=O)C1(C)CC1

計算された属性

- せいみつぶんしりょう: 184.109944368g/mol

- どういたいしつりょう: 184.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 43.4Ų

5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1125226-10g |

5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |

1532188-10-5 | 95% | 10g |

$4236.0 | 2023-10-26 | |

| Enamine | EN300-1125226-5.0g |

5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |

1532188-10-5 | 5g |

$3065.0 | 2023-06-09 | ||

| Enamine | EN300-1125226-10.0g |

5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |

1532188-10-5 | 10g |

$4545.0 | 2023-06-09 | ||

| Enamine | EN300-1125226-0.25g |

5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |

1532188-10-5 | 95% | 0.25g |

$906.0 | 2023-10-26 | |

| Enamine | EN300-1125226-0.1g |

5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |

1532188-10-5 | 95% | 0.1g |

$867.0 | 2023-10-26 | |

| Enamine | EN300-1125226-0.5g |

5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |

1532188-10-5 | 95% | 0.5g |

$946.0 | 2023-10-26 | |

| Enamine | EN300-1125226-1g |

5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |

1532188-10-5 | 95% | 1g |

$986.0 | 2023-10-26 | |

| Enamine | EN300-1125226-2.5g |

5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |

1532188-10-5 | 95% | 2.5g |

$1931.0 | 2023-10-26 | |

| Enamine | EN300-1125226-5g |

5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |

1532188-10-5 | 95% | 5g |

$2858.0 | 2023-10-26 | |

| Enamine | EN300-1125226-0.05g |

5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione |

1532188-10-5 | 95% | 0.05g |

$827.0 | 2023-10-26 |

5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1532188-10-5 (5-methoxy-1-(1-methylcyclopropyl)pentane-1,3-dione) 関連製品

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量